molecular formula C19H14F2N4O B11224542 2-(3,5-Difluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,5-Difluorobenzyl)-7-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11224542
M. Wt: 352.3 g/mol
InChI Key: LFKZYNFTESVKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,5-Difluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-difluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of the triazole intermediate with suitable aldehydes or ketones.

    Introduction of Substituents: The difluorophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Difluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using suitable oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and other nucleophiles or electrophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(3,5-Difluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar triazole structure.

    Trazodone: An antidepressant with a triazole moiety.

Uniqueness

2-[(3,5-Difluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents and the combination of the triazole and pyrimidine rings

Properties

Molecular Formula

C19H14F2N4O

Molecular Weight

352.3 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H14F2N4O/c1-26-16-4-2-3-13(10-16)17-5-6-22-19-23-18(24-25(17)19)9-12-7-14(20)11-15(21)8-12/h2-8,10-11H,9H2,1H3

InChI Key

LFKZYNFTESVKRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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